molecular formula C23H17IN2O3 B12635000 5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Cat. No.: B12635000
M. Wt: 496.3 g/mol
InChI Key: GZHXOGAEXSANMA-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo-oxazole-dione class, characterized by a fused bicyclic core with oxazole and pyrrolidine rings. The structure features a 2-iodophenyl substituent at position 5 and phenyl groups at positions 2 and 3. The iodine atom introduces significant steric bulk and polarizability, which may enhance halogen bonding interactions in biological systems.

Properties

Molecular Formula

C23H17IN2O3

Molecular Weight

496.3 g/mol

IUPAC Name

5-(2-iodophenyl)-2,3-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C23H17IN2O3/c24-17-13-7-8-14-18(17)25-22(27)19-20(15-9-3-1-4-10-15)26(29-21(19)23(25)28)16-11-5-2-6-12-16/h1-14,19-21H

InChI Key

GZHXOGAEXSANMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4I)ON2C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves the cyclization of β-hydroxy amides. One common method involves the use of Deoxo-Fluor® as a fluorinating reagent to effect the cyclization at elevated temperatures (70–90°C). The reaction is followed by in-line quenching of residual HF to improve safety and purity . Another approach involves the use of manganese dioxide as a heterogeneous reagent in flow processes, which helps in the oxidative aromatization of oxazolines to oxazoles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of flow chemistry and the use of stable reagents like Deoxo-Fluor® and manganese dioxide can be scaled up for larger production. The use of flow reactors allows for continuous production, which is advantageous for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxazole derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves its interaction with specific molecular targets. The oxazole ring system can interact with enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally similar pyrrolo-oxazole-diones from the evidence, focusing on substituent effects at positions 2, 3, and 5.

Substituent Effects at Position 5

  • Target Compound : 2-Iodophenyl group.
    • Iodine’s large atomic radius and polarizability may improve binding affinity in receptor-ligand interactions compared to smaller halogens.
  • : 5-(2-Chlorophenyl) substituent.
  • : 5-(2-Bromophenyl) substituent.
    • Bromine offers intermediate polarizability between Cl and I, balancing steric and electronic effects .
  • : 5-(4-Chlorophenyl) with additional dichlorophenyl-furan.
    • Multiple chlorines enhance lipophilicity, possibly improving membrane permeability but increasing toxicity risks .

Substituent Effects at Position 3

  • Target Compound : Phenyl group.
    • A simple aryl group contributes to planarity and π-π stacking interactions.
  • : 4-(Dimethylamino)phenyl.
  • : Benzyl group.
    • The benzyl moiety introduces flexibility and lipophilicity, which may affect metabolic stability .
  • : 2-Furyl group.
    • The furan ring’s electron-rich nature could participate in hydrogen bonding or redox reactions .

Substituent Effects at Position 2

  • Target Compound : Phenyl group.
    • Consistent with most analogs, ensuring structural symmetry.
  • : 2-Methylphenyl.
  • : 2-Phenyl with 4-methylphenyl at position 5.
    • Methyl groups enhance hydrophobicity, possibly influencing partition coefficients .

Data Table: Structural and Molecular Comparison

Compound ID (Evidence) Position 5 Substituent Position 3 Substituent Position 2 Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-Iodophenyl Phenyl Phenyl C₂₄H₁₇IN₂O₃ ~554.22 (estimated) High polarizability, symmetric aryl groups
2-Chlorophenyl 4-(Dimethylamino)phenyl 2-Methylphenyl C₂₅H₂₂ClN₃O₃ 460.91 Electron-donating NMe₂ group, Cl substitution
2-Bromophenyl 4-Hydroxyphenyl Phenyl C₂₃H₁₇BrN₂O₄ 489.30 Br for moderate polarizability, hydroxyl for solubility
Benzyl 4-Chlorophenyl Phenyl C₂₄H₁₉ClN₂O₃ 418.88 Stereospecific (3S,3aR,6aS), benzyl for lipophilicity
Phenyl 2-Furyl 2-Methylphenyl C₂₄H₂₀N₂O₄ 410.43 Heterocyclic furan, steric hindrance from o-tolyl
4-Chlorophenyl Dichlorophenyl-furan Phenyl C₂₇H₁₇Cl₃N₂O₄ 554.80 Polyhalogenated, enhanced lipophilicity
4-Methylphenyl 2-Methylpropyl Phenyl C₂₄H₂₄N₂O₃ 388.46 Branched alkyl chain, increased hydrophobicity

Research Implications

  • Electronic Effects : Halogen choice (I vs. Cl/Br) at position 5 modulates electronic density and binding interactions. Iodine’s polarizability may favor interactions with hydrophobic pockets in enzymes or receptors .
  • Solubility and Bioavailability : Electron-donating groups (e.g., ’s NMe₂) improve aqueous solubility, whereas lipophilic substituents (e.g., ’s dichlorophenyl) may enhance blood-brain barrier penetration .
  • Steric Considerations : Bulky substituents (e.g., ’s o-tolyl) could hinder metabolic degradation but reduce target engagement .

Biological Activity

5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The molecular formula of 5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is C23H17IN2O3 with a molecular weight of 496.3 g/mol. The compound features a complex structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC23H17IN2O3
Molecular Weight496.3 g/mol
IUPAC Name5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
InChI Key[InChI Key Here]

Anticancer Properties

Research has indicated that derivatives of pyrrolo[3,4-d][1,2]oxazole compounds demonstrate significant anticancer activity. In vitro studies have shown that similar compounds can inhibit the growth of various cancer cell lines. For example:

  • Cell Lines Tested : A549 (lung adenocarcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer).
  • Mechanism : These compounds often induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as the PI3K/Akt pathway.

A study highlighted that certain structural modifications in pyrrolo[3,4-d] derivatives enhance their cytotoxic effects while minimizing toxicity to normal cells .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It has shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve:

  • Disruption of Bacterial Cell Walls : Similar compounds have been noted to interfere with peptidoglycan synthesis.
  • Inhibition of Protein Synthesis : Targeting bacterial ribosomes to prevent growth.

Case Studies

  • Case Study on Anticancer Activity :
    • Objective : Evaluate the efficacy of 5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole derivatives against A549 cells.
    • Methodology : Cells were treated with varying concentrations (0–100 µM) for 24 hours.
    • Results : A significant reduction in cell viability was observed at higher concentrations compared to control groups treated with standard chemotherapeutics like cisplatin.
  • Case Study on Antimicrobial Efficacy :
    • Objective : Assess the antimicrobial activity against MRSA strains.
    • Methodology : Disk diffusion method was employed to determine inhibition zones.
    • Results : The compound displayed notable inhibition against resistant strains compared to traditional antibiotics.

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